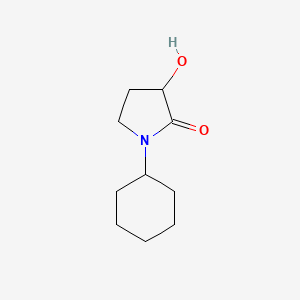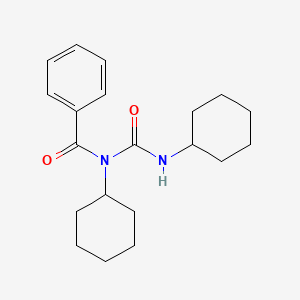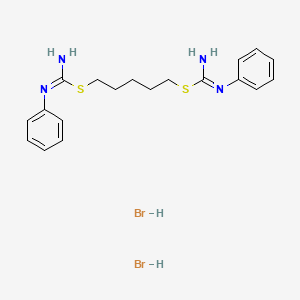
Theophylline, 8-hexylthio-2-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline, 8-hexylthio-2-thio- is a derivative of theophylline, a well-known methylxanthine compound. This compound is characterized by the presence of a hexylthio group at the 8th position and a thio group at the 2nd position of the theophylline molecule. The molecular formula of Theophylline, 8-hexylthio-2-thio- is C13H20N4OS2, and it has a molecular weight of 312.454 . Theophylline derivatives are known for their pharmacological properties, particularly in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline, 8-hexylthio-2-thio- typically involves the modification of the theophylline molecule through the introduction of hexylthio and thio groups. One common method involves the reaction of theophylline with hexylthiol and a suitable thionating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: Industrial production of Theophylline, 8-hexylthio-2-thio- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions: Theophylline, 8-hexylthio-2-thio- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio groups to thiols.
Substitution: The hexylthio group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various alkyl or aryl derivatives.
Scientific Research Applications
Theophylline, 8-hexylthio-2-thio- has several scientific research applications:
Chemistry: Used as a model compound for studying the effects of thio and hexylthio substitutions on theophylline’s chemical properties.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic effects in respiratory diseases and other conditions.
Industry: Used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of Theophylline, 8-hexylthio-2-thio- involves its interaction with various molecular targets and pathways. The compound is known to inhibit phosphodiesterase enzymes, leading to an increase in cyclic AMP levels in cells. This results in bronchodilation and relaxation of smooth muscles. Additionally, Theophylline, 8-hexylthio-2-thio- can block adenosine receptors, which contributes to its bronchodilatory and anti-inflammatory effects .
Comparison with Similar Compounds
Theophylline: The parent compound, known for its bronchodilatory effects.
Caffeine: Another methylxanthine with similar pharmacological properties.
Theobromine: A methylxanthine found in cocoa, with milder effects compared to theophylline.
Uniqueness: Theophylline, 8-hexylthio-2-thio- is unique due to the presence of the hexylthio and thio groups, which impart distinct chemical and pharmacological properties. These modifications can enhance its potency, selectivity, and therapeutic potential compared to other methylxanthines.
Properties
CAS No. |
4869-71-0 |
|---|---|
Molecular Formula |
C13H20N4OS2 |
Molecular Weight |
312.5 g/mol |
IUPAC Name |
8-hexylsulfanyl-1,3-dimethyl-2-sulfanylidene-7H-purin-6-one |
InChI |
InChI=1S/C13H20N4OS2/c1-4-5-6-7-8-20-12-14-9-10(15-12)16(2)13(19)17(3)11(9)18/h4-8H2,1-3H3,(H,14,15) |
InChI Key |
NKQXGATZTNBEET-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCSC1=NC2=C(N1)C(=O)N(C(=S)N2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


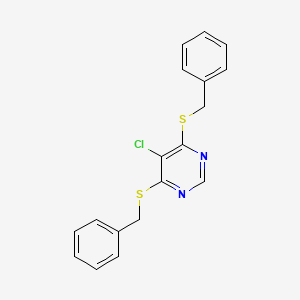
![Benzo[f]tetraphene-9,14-dione](/img/structure/B14741682.png)
![3-Hydroxy-4-[2-(4-nitrophenyl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14741684.png)
![[4-(Chlorocarbonyl)phenyl]arsonic acid](/img/structure/B14741688.png)
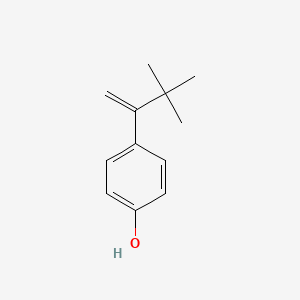

![N-[3-(4-Bromo-2-fluoroanilino)quinoxalin-2-yl]-4-fluorobenzene-1-sulfonamide](/img/structure/B14741712.png)

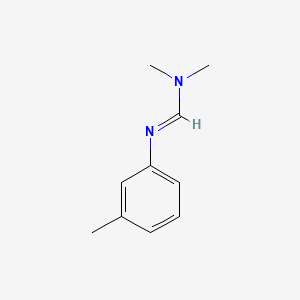
![6,7-Dimethyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B14741733.png)
![5-(2-Hydroxy-1-methoxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B14741747.png)
